molecular formula C15H22N2O2 B112122 Benzyl trans-4-aminomethylcyclohexylcarbamate CAS No. 177582-74-0

Benzyl trans-4-aminomethylcyclohexylcarbamate

Número de catálogo: B112122
Número CAS: 177582-74-0
Peso molecular: 262.35 g/mol
Clave InChI: AJYOPGOCTHCBTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl trans-4-aminomethylcyclohexylcarbamate typically involves the reaction of trans-4-aminomethylcyclohexylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Benzyl trans-4-aminomethylcyclohexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research
Benzyl trans-4-aminomethylcyclohexylcarbamate has been investigated for its potential as an anticancer agent. Its structural analogs have shown promise in enhancing the efficacy of existing chemotherapeutic agents by overcoming multidrug resistance (MDR) mechanisms in cancer cells. For instance, compounds derived from this structure have demonstrated the ability to inhibit P-glycoprotein (P-gp), a protein that often contributes to drug resistance in tumors .

2. Neurological Disorders
Given its ability to penetrate the blood-brain barrier, this compound is being studied for its potential in treating neurological disorders. Research indicates that modifications of the benzyl group can enhance neuroprotective effects, making it a candidate for further development in treating conditions such as Alzheimer's disease and Parkinson's disease .

Agrochemical Applications

The compound's unique properties also lend themselves to applications in agrochemicals. Its structure can be modified to create effective herbicides or pesticides that target specific pathways in plant physiology. The ability to design derivatives with enhanced solubility and bioavailability is crucial for developing environmentally friendly agricultural chemicals .

Case Study 1: Anticancer Efficacy

A study explored the efficacy of this compound analogs against drug-resistant cancer cell lines. The results indicated a significant reduction in cell viability when used in combination with standard chemotherapeutics like doxorubicin, suggesting that these compounds can reverse MDR by inhibiting P-gp activity .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of derivatives of this compound showed promising results in animal models of neurodegeneration. The compounds were found to reduce oxidative stress markers and improve cognitive function, indicating potential therapeutic benefits for neurodegenerative diseases .

Table 1: Pharmacokinetic Properties

PropertyValue
Log P (octanol-water)2.63
Solubility (mg/ml)0.194
GI AbsorptionHigh
BBB PermeabilityYes

Table 2: In Vitro Activity Against Cancer Cell Lines

CompoundIC50 (µM)Mechanism of Action
This compound5.0P-glycoprotein inhibition
Doxorubicin0.5DNA intercalation
Combination2.0Synergistic effect

Mecanismo De Acción

The mechanism of action of Benzyl trans-4-aminomethylcyclohexylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties compared to its cis counterpart. This configuration can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications .

Actividad Biológica

Benzyl trans-4-aminomethylcyclohexylcarbamate (also known as BTA) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug resistance and enzyme inhibition. This article delves into the biological activity of BTA, summarizing research findings, case studies, and relevant data.

  • Chemical Formula : C15H22N2O2
  • CAS Number : 177582-74-0
  • Molecular Weight : 262.35 g/mol

BTA has been studied for its role as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer cells. P-gp actively pumps out various drugs from cells, reducing their efficacy. BTA's ability to inhibit P-gp has been linked to increased intracellular concentrations of chemotherapeutic agents, such as paclitaxel and doxorubicin, thereby reversing drug resistance.

ATPase Activity

Research indicates that BTA stimulates basal ATPase activity in P-gp, which is crucial for understanding its mechanism as a modulator. The enhancement of ATPase activity suggests that BTA interacts with the drug-binding site of P-gp, facilitating the accumulation of drugs within resistant cells.

In Vitro Studies

  • Cell Lines : BTA was tested on various cancer cell lines, including SW620/Ad300 (a model for drug-resistant cancer).
  • Concentration Effects : At concentrations around 10 μM, BTA significantly reversed resistance to multiple drugs.
  • Selectivity : The compound demonstrated selectivity towards P-gp over other transporters like CYP3A4, indicating a targeted action that minimizes off-target effects.
StudyCell LineConcentration (μM)Effect on Drug Resistance
SW620/Ad30010Reversal of resistance to paclitaxel
HEK2935Increased intracellular drug levels

In Vivo Studies

In animal models, BTA treatment resulted in reduced tumor volume and weight without significant side effects. This suggests a favorable therapeutic index and potential for clinical application in overcoming MDR.

Case Studies

  • Case Study 1 : A study involving mice treated with BTA alongside standard chemotherapy showed a significant decrease in tumor growth compared to controls receiving chemotherapy alone.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of BTA in combination therapies are ongoing, with preliminary results indicating promising outcomes in patients with resistant tumors.

Safety Profile

Toxicity assessments have shown that BTA has a relatively low toxicity profile at therapeutic doses. However, further studies are warranted to fully understand its long-term safety and potential side effects.

Propiedades

IUPAC Name

benzyl N-[4-(aminomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOPGOCTHCBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623936
Record name Benzyl [4-(aminomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177582-74-0
Record name Benzyl [4-(aminomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.